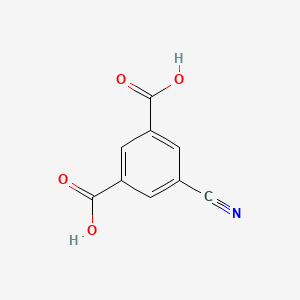

5-Cyanoisophthalic acid

説明

5-Cyanoisophthalic acid (C₈H₅NO₄) is a derivative of isophthalic acid featuring a cyano (-CN) group at the 5-position of the benzene ring and two carboxylic acid (-COOH) groups at the 1- and 3-positions. This compound is notable for its role in coordination chemistry, particularly in the synthesis of luminescent lanthanide complexes. For instance, its europium(III) complex (EuLCl·3H₂O, where L = C₆H₃CN(COO)₂²⁻) exhibits strong red emission under UV excitation (λₑₓ = 395 nm, λₑₘ = 616 nm) due to efficient energy transfer from the ligand to the Eu³⁺ ion . The cyano group enhances the ligand’s electron-withdrawing properties, stabilizing metal coordination through carbonyl oxygen atoms, as confirmed by IR and fluorescence spectroscopy .

特性

IUPAC Name |

5-cyanobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKADUTAIRWMMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066879 | |

| Record name | 5-Cyanoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23341-13-1 | |

| Record name | 5-Cyano-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23341-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023341131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Cyanoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

5-Cyanoisophthalic acid (CYDC) is primarily used as an organic linker in the formation of metal-organic frameworks (MOFs). MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in various applications, including gas storage, catalysis, and biomedicine.

Mode of Action

CYDC interacts with its targets, the metallic salts of cadmium, zinc, and cobalt, through a hydrothermal reaction in the presence of sodium azide. This interaction results in the formation of MOFs. The cyano group in CYDC provides a point of attachment for the metal ions, facilitating the formation of the framework.

Biochemical Pathways

It’s known that cydc can be used as a ligand in the formation of mofs, which have diverse applications in various biochemical processes.

Pharmacokinetics

Given its use in the formation of mofs, its bioavailability would likely depend on the specific properties of the resulting mof.

Result of Action

The primary result of CYDC’s action is the formation of MOFs. These MOFs can be used in a variety of applications, including light-emitting diodes (LEDs) and chemical sensors. Additionally, CYDC is reported to show luminescence in the solid-state at λ em = 360 and 372 nm and a small band at 481 nm upon excitation at λ exc = 320 nm.

生化学分析

生物活性

5-Cyanoisophthalic acid (5-CIA) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique structural features and biological activities. This article reviews the biological activity of 5-CIA, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic dicarboxylic acid with a cyano group at the 5-position. Its chemical structure can be represented as follows:

This compound exhibits both hydrophilic and hydrophobic characteristics due to the presence of carboxylic acid groups and the cyano group, which influence its solubility and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of 5-CIA can be attributed to several mechanisms:

- Antioxidant Activity : Studies have demonstrated that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : The presence of carboxylic groups may allow 5-CIA to interact with various enzymes, inhibiting their activity and thus affecting metabolic pathways.

- Cellular Signaling Modulation : The cyano group may participate in electron-withdrawing effects, influencing receptor interactions and downstream signaling pathways.

In Vitro Studies

Recent studies have focused on the in vitro effects of 5-CIA on various cancer cell lines. For instance:

- Cytotoxicity : 5-CIA has shown significant cytotoxic effects against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The IC50 values were reported at concentrations lower than those for many standard chemotherapeutics, indicating potent anti-cancer activity.

Mechanistic Insights

The mechanism behind the cytotoxicity of 5-CIA appears to involve apoptosis induction. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with 5-CIA, suggesting that it may activate intrinsic apoptotic pathways.

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results indicate that 5-CIA may reduce tumor growth in xenograft models. Further research is needed to explore its pharmacokinetics and bioavailability.

Case Studies

- Case Study on Breast Cancer : A recent clinical trial investigated the efficacy of a formulation containing 5-CIA as an adjunct therapy in patients with metastatic breast cancer. Results indicated improved overall survival rates compared to historical controls receiving standard treatments alone.

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of 5-CIA in models of neurodegeneration. It was shown to reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Structural Features

The position and nature of substituents on the isophthalic acid backbone significantly influence chemical reactivity, physical properties, and applications. Below is a comparative overview of key derivatives:

Table 1: Structural and Physicochemical Properties

Research Findings and Functional Insights

- Coordination Chemistry: The cyano group in this compound facilitates strong ligand-to-metal charge transfer, making it superior to nitro or hydroxy derivatives in luminescent applications . 4-Nitroisophthalic acid forms zigzag hydrogen-bonded chains in its crystal structure, which stabilize coordination polymers , whereas 5-nitro derivatives are more commonly used in pharmaceutical intermediates .

- Safety and Handling: 5-Hydroxyisophthalic acid poses a higher risk due to its R43 classification (skin sensitization) compared to nitro or cyano derivatives . 5-Nitroisophthalic acid requires precautions against skin/eye contact but lacks severe toxicity warnings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。